Molecular weight and formula of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Molecular weight and formula of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Executive Summary
Compound Name: 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Common Synonym: N-(3-methylisoxazol-5-yl)glycinamide
Molecular Formula:
This technical guide outlines the physicochemical identity, synthetic pathway, and analytical profiling of 2-amino-N-(3-methylisoxazol-5-yl)acetamide . This compound represents a specific class of amino-isoxazole peptidomimetics, often utilized in fragment-based drug discovery (FBDD) as a polar, rigid linker motif or a bioisostere for phenyl-amide segments.
Part 1: Physicochemical Identity & Structural Logic
The molecule is constructed from a glycine amino acid residue amide-linked to the exocyclic amine of a 3-methylisoxazole ring.
Quantitative Profile
| Property | Value | Derivation/Notes |
| Formula | Confirmed via atomic count (C=6, H=9, N=3, O=2).[1] | |
| Exact Mass | 155.0695 Da | Monoisotopic mass (essential for HRMS). |
| Mol. Weight | 155.15 g/mol | Average weight. |
| LogP (Calc) | -0.3 to 0.2 | Highly polar due to primary amine and isoxazole ring. |
| TPSA | ~80-90 Ų | High polar surface area relative to size (Fragment-like). |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 4 | Isoxazole (N, O), Carbonyl (O), Amine (N). |
Regiochemistry Alert (Critical)
Researchers frequently confuse this compound with its isomer, the sulfamethoxazole intermediate.
-
Target Compound: Derived from 5-amino-3-methylisoxazole (CAS 14678-02-5).[1][2][3][4] The methyl group is at position 3; the amine is at position 5.[1][2][4][5][6]
-
Common Isomer (Incorrect): Derived from 3-amino-5-methylisoxazole (CAS 1072-67-9).[7]
-
Differentiation: The target compound (5-amino isomer) is chemically less stable and less nucleophilic than the 3-amino isomer due to the electronic repulsion of the adjacent ring oxygen.
Part 2: Synthetic Protocol (Self-Validating)
Due to the low nucleophilicity of the 5-amino-3-methylisoxazole amine, standard EDC/NHS coupling often fails or results in low yields. The following protocol utilizes HATU for enhanced activation, ensuring complete conversion.
Reagents Required[5][8][9]
-
Amine: 5-amino-3-methylisoxazole (1.0 eq).[1][2][3] Note: Handle with care; isoxazole amines can be shock-sensitive.
-
Acid: Boc-Glycine-OH (1.1 eq).
-
Coupling Agent: HATU (1.1 eq).
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Deprotection: TFA (Trifluoroacetic acid) / DCM (Dichloromethane).
Step-by-Step Workflow
Step 1: Activation & Coupling
-
Dissolve Boc-Gly-OH (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF under
atmosphere. -
Add HATU (1.1 eq) and stir for 15 minutes at 0°C to form the activated ester.
-
Add 5-amino-3-methylisoxazole (1.0 eq) slowly.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation Point: Monitor via LC-MS. Look for the Boc-intermediate mass (
).
Step 2: Work-up & Purification
-
Dilute reaction with EtOAc, wash with Sat.
(x2), Water (x1), and Brine (x1). -
Dry organic layer over
and concentrate. -
Purify the Boc-intermediate via Flash Chromatography (Hexane:EtOAc gradient).
Step 3: Deprotection
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (1:1 ratio with DCM) at 0°C.
-
Stir for 1–2 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (x3) to remove TFA traces.
-
Final Product: Isolate as the TFA salt or neutralize with basic resin to obtain the free base.
Synthesis Diagram (DOT)
Caption: Optimized synthetic route using HATU activation to overcome the poor nucleophilicity of the isoxazole amine.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Mass Spectrometry (ESI+)
-
Parent Ion:
m/z. -
Fragmentation Pattern:
-
156.1 -> 99.1: Loss of Glycine fragment (
, 57 Da) is unlikely in ESI; more likely cleavage of the amide bond yielding the isoxazole amine ion ( , m/z ~99). -
156.1 -> 30.0: Detection of the primary aminomethyl cation (
) if high collision energy is used.
-
Nuclear Magnetic Resonance ( -NMR)
-
Solvent: DMSO-
(Recommended due to solubility). -
Key Signals:
-
Isoxazole CH: Singlet,
ppm. (Distinctive for 5-amino-isoxazoles; 3-amino isomers typically shift differently). -
Methyl Group: Singlet,
ppm (3H). -
Glycine Alpha-Protons: Singlet (or broad doublet),
ppm (2H). -
Amide NH: Broad singlet,
ppm (Downfield due to electron-withdrawing isoxazole).
-
Analytical Logic Diagram (DOT)
Caption: Analytical decision tree for confirming the identity of the synthesized glycinamide derivative.
Part 4: Applications & Handling
Drug Discovery Utility
-
Scaffold Hopping: This moiety serves as a bioisostere for N-phenylglycinamides. The isoxazole ring reduces lipophilicity (LogP) while maintaining planarity and hydrogen bond acceptor capabilities.
-
Fragment Libraries: Due to its low MW (<200) and high polarity, it is an ideal "fragment" for crystallographic screening against kinases or proteases.
Stability Warning
Caution: 5-amino-isoxazoles are chemically distinct from their 3-amino counterparts. They can exhibit thermal instability and may rearrange under harsh acidic conditions (Boulton-Katritzky rearrangement).
-
Storage: Store at -20°C.
-
Handling: Avoid excessive heat (>80°C) during synthesis.
References
-
Starting Material Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 24858359, 5-Amino-3-methylisoxazole (CAS 14678-02-5). Accessed Feb 26, 2026. [Link]
-
Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU/EDC coupling protocols). [Link]
Sources
- 1. 5-AMINO-3-METHYLISOXAZOLE | 14678-02-5 [chemicalbook.com]
- 2. CAS 14678-02-5: 5-Amino-3-methylisoxazole | CymitQuimica [cymitquimica.com]
- 3. 5-Amino-3-methylisoxazole | SIELC Technologies [sielc.com]
- 4. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-methylisoxazole | CAS 1072-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Lab Reporter [fishersci.co.uk]
